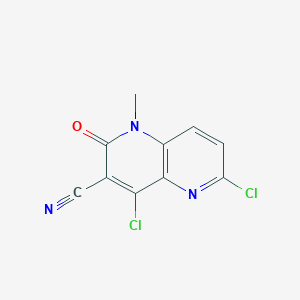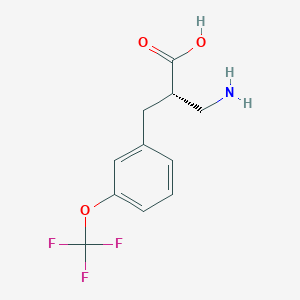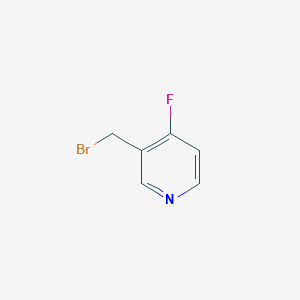![molecular formula C70H86N6O2S7 B12947171 2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)
2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile” is a complex organic molecule that features multiple thiophene and thiazolidinone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidinone and thiophene rings, followed by their sequential coupling. Common synthetic methods might include:
Cyclization reactions: to form the thiazolidinone rings.
Suzuki or Stille coupling reactions: to link the thiophene units.
Knoevenagel condensation: to introduce the dicyanomethylidene group.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Automated synthesis: using flow chemistry techniques.
Purification methods: such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation and reduction: reactions, which can alter the electronic properties of the molecule.
Substitution reactions: on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride.
Catalysts: like palladium for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but could include:
Functionalized thiophene derivatives: .
Modified thiazolidinone rings: .
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic electronics: The compound’s electronic properties make it a candidate for use in organic semiconductors.
Biology and Medicine
Drug development: The thiazolidinone moiety is known for its biological activity, including anti-inflammatory and anticancer properties.
Industry
Materials science: Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application. For example:
In organic electronics: , it might function by facilitating charge transport through its conjugated system.
In medicinal chemistry: , it could interact with biological targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other thiazolidinone derivatives: Known for their biological activity.
Thiophene-based compounds: Widely studied for their electronic properties.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and rings, potentially offering a combination of properties not found in simpler molecules.
Eigenschaften
Molekularformel |
C70H86N6O2S7 |
|---|---|
Molekulargewicht |
1267.9 g/mol |
IUPAC-Name |
2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C70H86N6O2S7/c1-7-13-17-21-25-29-33-49-39-55(43-61-67(77)75(11-5)69(84-61)53(45-71)46-72)79-65(49)59-41-51(35-31-27-23-19-15-9-3)63(82-59)57-37-38-58(81-57)64-52(36-32-28-24-20-16-10-4)42-60(83-64)66-50(34-30-26-22-18-14-8-2)40-56(80-66)44-62-68(78)76(12-6)70(85-62)54(47-73)48-74/h37-44H,7-36H2,1-6H3/b61-43-,62-44- |
InChI-Schlüssel |
LHRBWFSSFGUIQR-ZANQYWCJSA-N |
Isomerische SMILES |
CCCCCCCCC1=C(SC(=C1)/C=C/2\SC(=C(C#N)C#N)N(C2=O)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)/C=C/7\SC(=C(C#N)C#N)N(C7=O)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=C(C#N)C#N)S2)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)C=C7C(=O)N(C(=C(C#N)C#N)S7)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
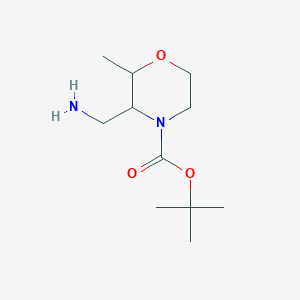


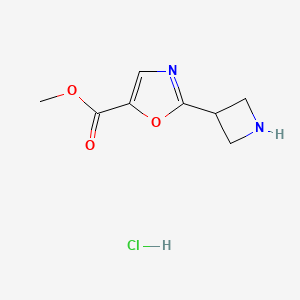
propanoic acid](/img/structure/B12947126.png)
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)
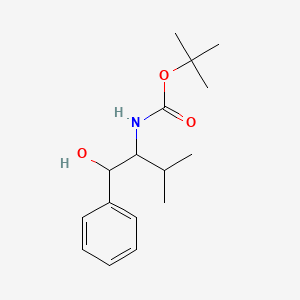
![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)

![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
